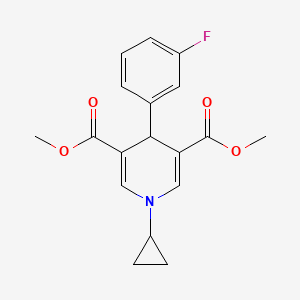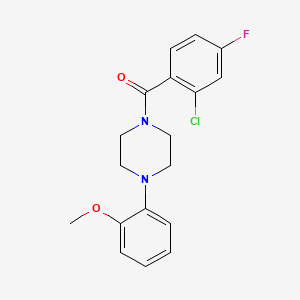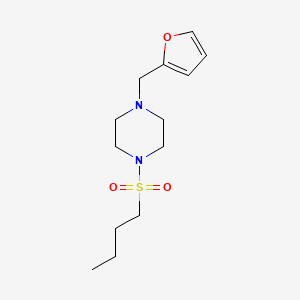
dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an important neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
Dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate increases the levels of GABA, which has inhibitory effects on neuronal activity. This leads to potential therapeutic applications in various neurological and psychiatric disorders where there is an imbalance in GABAergic neurotransmission.
Biochemical and physiological effects:
dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to increase the levels of GABA in the brain, leading to decreased neuronal activity. This has been demonstrated in various animal models and in vitro studies. Additionally, dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have minimal effects on other neurotransmitter systems, indicating its selectivity for GABA transaminase inhibition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its selectivity for GABA transaminase inhibition, which allows for specific modulation of GABAergic neurotransmission. However, one limitation is its relatively low solubility in water, which can make dosing and administration challenging.
Direcciones Futuras
For research on dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate include further studies on its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, studies on the pharmacokinetics and pharmacodynamics of dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in humans are needed to determine its safety and efficacy for clinical use. Finally, the development of more potent and selective GABA transaminase inhibitors may lead to improved therapeutic options for these disorders.
Métodos De Síntesis
Dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-fluorobenzaldehyde with cyclopropylamine to form an intermediate, which is further reacted with methyl acetoacetate to give the final product, dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate.
Aplicaciones Científicas De Investigación
Dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in animal models of epilepsy, anxiety, depression, and addiction. In a study published in the Journal of Pharmacology and Experimental Therapeutics, dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate was shown to have anticonvulsant effects in a mouse model of epilepsy. Another study published in the Journal of Neuroscience demonstrated the anxiolytic effects of dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in a rat model of anxiety.
Propiedades
IUPAC Name |
dimethyl 1-cyclopropyl-4-(3-fluorophenyl)-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-23-17(21)14-9-20(13-6-7-13)10-15(18(22)24-2)16(14)11-4-3-5-12(19)8-11/h3-5,8-10,13,16H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOAJGOIVRACFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)F)C(=O)OC)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoic acid](/img/structure/B5378617.png)
![1-{2-[2-(2-allyl-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B5378621.png)
![3-(cyclopropylmethyl)-5-[(2-ethyl-4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5378622.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5378636.png)



![1-methyl-4-[2-(propylthio)benzoyl]piperazine](/img/structure/B5378652.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5378653.png)
![4-(4-fluorophenoxy)-1-[(4-methylpyrimidin-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5378659.png)
![N-ethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5378665.png)
![methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate](/img/structure/B5378695.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5378704.png)
![N-(3-fluoro-4-methylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378709.png)